2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H14N4O5 and its molecular weight is 366.333. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as oxazol-2(3h)-ones, have been reported to play a significant role in the fields of organic synthesis and drug development .
Biochemical Pathways
The synthesis of similar compounds involves a tandem rearrangement/aziridination/ring-expansion reaction , which might suggest the involvement of these pathways.
Result of Action
Similar compounds have been found to display excellent to moderate activity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines .
Biological Activity
The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and antimicrobial effects based on diverse sources.
Structural Overview
The compound features a complex structure that includes:
- Benzoxazole moiety : Known for its role in various biological activities.
- Oxadiazole ring : Contributes to the compound's pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The most notable findings include:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound was tested against leukemia and lymphoma cell lines using the Sulforhodamine B (SRB) assay , which quantifies cell viability and proliferation. Results indicated a strong inhibitory effect on cell growth, with a dose-dependent response observed in both cancer types .
- In a separate study, the compound showed efficacy against lung cancer cell lines, further supporting its potential as an anticancer agent .
-
Mechanism of Action :
- The anticancer activity is believed to be linked to the inhibition of specific cellular pathways that promote proliferation and survival of cancer cells. The presence of the oxadiazole and benzoxazole rings may play critical roles in modulating these pathways.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Bactericidal Effects :
- Minimum Inhibitory Concentrations (MIC) :
Case Studies and Research Findings
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c23-15(10-22-13-8-4-5-9-14(13)26-18(22)24)19-17-21-20-16(27-17)11-25-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWOJFPVONSHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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